Cas no 2137726-31-7 (Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro-)
![Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro- structure](https://ja.kuujia.com/scimg/cas/2137726-31-7x500.png)
Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro- 化学的及び物理的性質
名前と識別子
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- Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro-
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- インチ: 1S/C10H12N2O/c11-8-6-10(3-4-10)13-9-7(8)2-1-5-12-9/h1-2,5,8H,3-4,6,11H2
- InChIKey: HYVIUMMOSNTYKE-UHFFFAOYSA-N
- ほほえんだ: C12(OC3=NC=CC=C3C(N)C1)CC2
Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372699-10.0g |
3',4'-dihydrospiro[cyclopropane-1,2'-pyrano[2,3-b]pyridine]-4'-amine |
2137726-31-7 | 10.0g |
$5590.0 | 2023-03-02 | ||
Enamine | EN300-372699-0.05g |
3',4'-dihydrospiro[cyclopropane-1,2'-pyrano[2,3-b]pyridine]-4'-amine |
2137726-31-7 | 0.05g |
$1091.0 | 2023-03-02 | ||
Enamine | EN300-372699-2.5g |
3',4'-dihydrospiro[cyclopropane-1,2'-pyrano[2,3-b]pyridine]-4'-amine |
2137726-31-7 | 2.5g |
$2548.0 | 2023-03-02 | ||
Enamine | EN300-372699-0.25g |
3',4'-dihydrospiro[cyclopropane-1,2'-pyrano[2,3-b]pyridine]-4'-amine |
2137726-31-7 | 0.25g |
$1196.0 | 2023-03-02 | ||
Enamine | EN300-372699-5.0g |
3',4'-dihydrospiro[cyclopropane-1,2'-pyrano[2,3-b]pyridine]-4'-amine |
2137726-31-7 | 5.0g |
$3770.0 | 2023-03-02 | ||
Enamine | EN300-372699-0.5g |
3',4'-dihydrospiro[cyclopropane-1,2'-pyrano[2,3-b]pyridine]-4'-amine |
2137726-31-7 | 0.5g |
$1247.0 | 2023-03-02 | ||
Enamine | EN300-372699-1.0g |
3',4'-dihydrospiro[cyclopropane-1,2'-pyrano[2,3-b]pyridine]-4'-amine |
2137726-31-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-372699-0.1g |
3',4'-dihydrospiro[cyclopropane-1,2'-pyrano[2,3-b]pyridine]-4'-amine |
2137726-31-7 | 0.1g |
$1144.0 | 2023-03-02 |
Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro- 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro-に関する追加情報
Introduction to Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro (CAS No. 2137726-31-7)
Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro (CAS No. 2137726-31-7) is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of spirocyclic molecules, which are known for their unique structural and functional properties. The presence of a cyclopropane ring in its structure contributes to its distinct reactivity and potential biological activity.
The molecular framework of Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro incorporates a pyrano[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyran ring and a pyridine ring. This particular arrangement enhances the compound's ability to interact with biological targets, making it a promising candidate for drug discovery. The amine functional group at the 4'-position further extends its potential utility in medicinal chemistry.
Recent advancements in the synthesis of spirocyclic compounds have enabled the development of more efficient and scalable methods for producing such molecules. The synthesis of Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro involves multi-step reactions that require careful optimization to ensure high yield and purity. The use of advanced catalytic systems and transition metal complexes has been particularly effective in facilitating these transformations.
In the realm of pharmaceutical research, spirocyclic compounds have shown great promise due to their ability to modulate various biological pathways. The cyclopropane moiety is known to enhance binding affinity and selectivity, making these compounds ideal for targeted drug design. The pyrano[2,3-b]pyridine scaffold is also recognized for its role in inhibiting enzymes and receptors involved in diseases such as cancer and inflammation.
Current studies have highlighted the potential of Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro as a lead compound for developing novel therapeutic agents. Researchers have been exploring its interactions with various protein targets using computational modeling and experimental techniques. These efforts have revealed promising results regarding its ability to disrupt key disease-related pathways.
The pharmacokinetic properties of this compound are also under investigation. Understanding how it is metabolized and excreted in the body is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study its metabolic profile.
The development of new synthetic methodologies has been instrumental in advancing the study of spirocyclic compounds like Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro. Techniques such as transition metal-catalyzed cross-coupling reactions and organocatalytic asymmetric synthesis have enabled the construction of complex molecular architectures with high precision. These methods have not only improved the efficiency of synthesis but also opened new avenues for structural diversification.
The biological activity of this compound has been further explored through various in vitro and in vivo assays. Initial studies have demonstrated its potential as an inhibitor of enzymes involved in cancer progression. Additionally, it has shown promise in modulating inflammatory responses, making it a candidate for treating chronic inflammatory diseases.
The future prospects of Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro are vast. Ongoing research aims to refine its chemical structure to enhance its pharmacological properties. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications.
In conclusion, Spiro[cyclopropane-1,2'-[2H]pyrano[2,3-b]pyridin]-4'-amine, 3',4'-dihydro (CAS No. 2137726-31-7) represents a significant advancement in the field of heterocyclic chemistry. Its unique structural features and promising biological activities make it a valuable asset in pharmaceutical research. Continued investigation into its synthesis and pharmacology will likely lead to the development of novel therapeutic agents that address unmet medical needs.
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